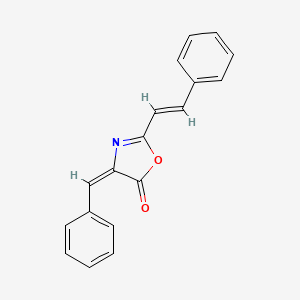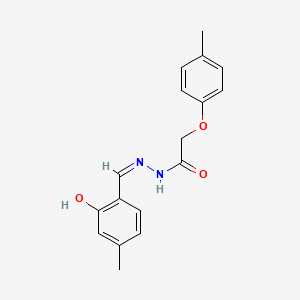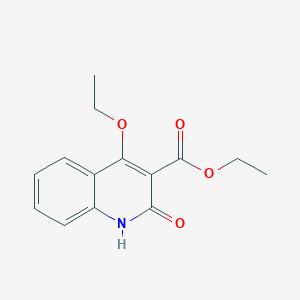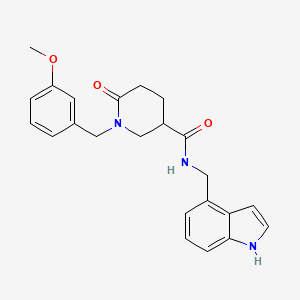
4-benzylidene-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzylidene-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one, commonly known as BVO, is a heterocyclic compound that has gained significant attention in the scientific research community due to its unique properties. BVO is a yellow crystalline powder that is synthesized using various methods.
作用機序
The mechanism of action of BVO is not fully understood, but it is believed to be related to its ability to interact with biological molecules, such as proteins and enzymes. BVO has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. BVO has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BVO has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. BVO has also been shown to reduce oxidative stress and increase antioxidant enzyme activity. In addition, BVO has been shown to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
BVO has several advantages for lab experiments, including its low toxicity and high stability. BVO is also relatively easy to synthesize and purify. However, one limitation of BVO is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of BVO. One potential area of research is the development of BVO-based fluorescent probes for detecting metal ions in biological systems. Another area of research is the investigation of BVO's potential as a therapeutic agent for various diseases, including cancer and inflammation. Finally, further studies are needed to fully understand the mechanism of action of BVO and its interactions with biological molecules.
In conclusion, BVO is a heterocyclic compound that has gained significant attention in the scientific research community due to its unique properties. BVO has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. BVO has been shown to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions. Further research is needed to fully understand the potential of BVO in various applications.
合成法
BVO can be synthesized using different methods, including the reaction of 2-phenylacetaldehyde with benzaldehyde and urea, followed by cyclization. Another method involves the reaction of benzaldehyde with 2-phenylacetonitrile and urea, followed by cyclization. Both methods lead to the formation of BVO as a yellow crystalline powder.
科学的研究の応用
BVO has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. BVO has been shown to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.
特性
IUPAC Name |
(4E)-4-benzylidene-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-18-16(13-15-9-5-2-6-10-15)19-17(21-18)12-11-14-7-3-1-4-8-14/h1-13H/b12-11+,16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOWORWEDZZSDF-VUWKKMCJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC3=CC=CC=C3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=N/C(=C/C3=CC=CC=C3)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylidene-2-(styryl)oxazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-2-piperidinecarboxamide](/img/structure/B6082835.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine](/img/structure/B6082840.png)
![2-{1-(2-ethoxybenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6082856.png)
![4-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6082862.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6082877.png)

![1-ethyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6082892.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B6082907.png)
![N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide](/img/structure/B6082916.png)

![2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6082932.png)
![2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B6082940.png)
![5,7-diisopropyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B6082941.png)